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molecular formula C7H5Br2NO2 B7934253 1,3-Dibromo-2-methyl-4-nitrobenzene

1,3-Dibromo-2-methyl-4-nitrobenzene

Cat. No. B7934253
M. Wt: 294.93 g/mol
InChI Key: NDDMWBCHQSMIFN-UHFFFAOYSA-N
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Patent
US04677219

Procedure details

To 38 g of 2,6-dibromotoluene (0.152 mol) was added dropwise with stirring, over a period of thirty minutes, 76 ml of 70% nitric acid. An exothermic reaction was observed. The resulting mixture was stirred for an additional sixty minutes, after which time the mixture was poured into 1500 ml of ice water. The solids which separated were collected by filtration and dried to yield 44.62 g of 2,6-dibromo-3-nitrotoluene. Recrystallization of the reaction product from ethyl alcohol-water yielded material melting at 47°-48° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH3:9].[N+:10]([O-])([OH:12])=[O:11]>>[Br:1][C:2]1[C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)C
Step Two
Name
Quantity
76 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
1500 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring, over a period of thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for an additional sixty minutes
CUSTOM
Type
CUSTOM
Details
The solids which separated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1[N+](=O)[O-])Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 44.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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